Drisapersen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

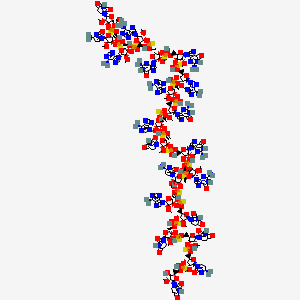

C211H275N76O119P19S19 |

|---|---|

Molecular Weight |

6978 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C211H275N76O119P19S19/c1-329-136-116(295)77(369-178(136)271-33-24-99(289)252-206(271)304)40-349-407(310,426)389-118-79(371-180(138(118)331-3)268-30-21-96(212)249-203(268)301)42-351-409(312,428)392-121-81(373-183(141(121)334-6)273-35-26-101(291)254-208(273)306)44-352-410(313,429)393-122-82(374-184(142(122)335-7)274-36-27-102(292)255-209(274)307)45-353-411(314,430)394-123-83(375-185(143(123)336-8)275-37-28-103(293)256-210(275)308)46-355-415(318,434)396-125-85(377-187(145(125)338-10)277-65-238-105-156(215)226-59-232-162(105)277)48-358-413(316,432)391-120-80(372-182(140(120)333-5)270-32-23-98(214)251-205(270)303)43-354-417(320,436)402-131-94(386-193(151(131)344-16)283-71-244-111-168(283)258-198(221)263-173(111)296)57-366-424(327,443)405-132-91(383-194(152(132)345-17)284-72-245-112-169(284)259-199(222)264-174(112)297)54-363-414(317,433)395-124-84(376-186(144(124)337-9)276-38-29-104(294)257-211(276)309)47-356-416(319,435)397-126-89(381-188(146(126)339-11)278-66-239-106-157(216)227-60-233-163(106)278)52-361-422(325,441)403-133-92(384-195(153(133)346-18)285-73-246-113-170(285)260-200(223)265-175(113)298)55-364-420(323,439)400-130-88(380-192(150(130)343-15)282-70-243-110-161(220)231-64-237-167(110)282)51-360-419(322,438)399-128-90(382-190(148(128)341-13)280-68-241-108-159(218)229-62-235-165(108)280)53-362-423(326,442)404-134-95(387-196(154(134)347-19)286-74-247-114-171(286)261-201(224)266-176(114)299)58-367-425(328,444)406-135-93(385-197(155(135)348-20)287-75-248-115-172(287)262-202(225)267-177(115)300)56-365-421(324,440)401-129-87(379-191(149(129)342-14)281-69-242-109-160(219)230-63-236-166(109)281)50-359-418(321,437)398-127-86(378-189(147(127)340-12)279-67-240-107-158(217)228-61-234-164(107)279)49-357-412(315,431)390-119-78(370-181(139(119)332-4)269-31-22-97(213)250-204(269)302)41-350-408(311,427)388-117-76(39-288)368-179(137(117)330-2)272-34-25-100(290)253-207(272)305/h21-38,59-95,116-155,178-197,288,295H,39-58H2,1-20H3,(H,310,426)(H,311,427)(H,312,428)(H,313,429)(H,314,430)(H,315,431)(H,316,432)(H,317,433)(H,318,434)(H,319,435)(H,320,436)(H,321,437)(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H2,212,249,301)(H2,213,250,302)(H2,214,251,303)(H2,215,226,232)(H2,216,227,233)(H2,217,228,234)(H2,218,229,235)(H2,219,230,236)(H2,220,231,237)(H,252,289,304)(H,253,290,305)(H,254,291,306)(H,255,292,307)(H,256,293,308)(H,257,294,309)(H3,221,258,263,296)(H3,222,259,264,297)(H3,223,260,265,298)(H3,224,261,266,299)(H3,225,262,267,300)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,407?,408?,409?,410?,411?,412?,413?,414?,415?,416?,417?,418?,419?,420?,421?,422?,423?,424?,425?/m1/s1 |

InChI Key |

HUGILZFVSVLCAO-XVKRXUDYSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=S)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3OC)N4C=CC(=NC4=O)N)COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=CC(=O)NC8=O)COP(=S)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9OC)N1C=CC(=O)NC1=O)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=NC1=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=O)NC1=O)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=NC1=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=O)NC1=O)CO)O |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=S)(O)OC3C(OC(C3OC)N4C=CC(=NC4=O)N)COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=CC(=O)NC8=O)COP(=S)(O)OC9C(OC(C9OC)N1C=CC(=O)NC1=O)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=NC1=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=O)NC1=O)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=NC1=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=O)NC1=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Therapeutic Workhorse: A Technical Guide to 2'-O-Methyl Phosphorothioate Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of nucleic acid therapeutics, 2'-O-methyl phosphorothioate (2'-OMe PS) modified oligonucleotides have emerged as a cornerstone technology. This class of synthetic nucleic acid analogs offers a compelling combination of enhanced stability, improved binding affinity to target RNA, and a favorable safety profile, making them a preferred choice for a wide range of research and clinical applications, most notably in the realm of antisense therapy. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2'-OMe PS oligonucleotides, tailored for professionals engaged in cutting-edge research and drug development.

Core Chemical Features and Inherent Properties

The unique characteristics of 2'-O-methyl phosphorothioate oligonucleotides stem from two key chemical modifications to the standard phosphodiester DNA or RNA backbone: the methylation of the 2'-hydroxyl group of the ribose sugar and the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate linkage.

1. The 2'-O-Methyl (2'-OMe) Modification: This modification involves the addition of a methyl group to the 2' position of the ribose sugar. This seemingly minor alteration confers several significant advantages:

-

Increased Nuclease Resistance: The presence of the 2'-O-methyl group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases present in serum and within cells.[1]

-

Enhanced Binding Affinity: The 2'-O-methyl modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (RNA-like). This pre-organization of the backbone leads to a higher binding affinity (increased melting temperature, Tm) for complementary RNA targets.[2]

-

Reduced Immunostimulatory Profile: Compared to unmodified oligonucleotides, 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by foreign nucleic acids.[3][4]

2. The Phosphorothioate (PS) Linkage: In a phosphorothioate linkage, a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone. This modification is crucial for in vivo applications:

-

Profound Nuclease Resistance: The phosphorothioate bond is significantly more resistant to nuclease cleavage than the natural phosphodiester bond, dramatically increasing the half-life of the oligonucleotide in biological fluids.[1][5]

-

Improved Pharmacokinetics: The sulfur substitution increases the hydrophobicity of the oligonucleotide, which can facilitate cellular uptake and interaction with plasma proteins, thereby influencing its distribution and bioavailability.[5] It is important to note that while this modification enhances stability, it can also lead to a slight decrease in duplex stability.[6]

The synergistic combination of these two modifications results in oligonucleotides with superior drug-like properties compared to their unmodified counterparts.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of 2'-O-methyl phosphorothioate oligonucleotides.

Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes

| Oligonucleotide Duplex Type | Sequence | Tm (°C) | Conditions | Reference |

| Me-S-ODN·RNA | 20mer targeting bcl-2 mRNA | 69 - >82 | 0.15 M K+ (phosphate), pH 7.0 | [7] |

| S-ODN·RNA | 20mer targeting bcl-2 mRNA | 55 - 66 | 0.15 M K+ (phosphate), pH 7.0 | [7] |

| 2'-OMe-RNA:DNA | 15mer | 57.7 | Not specified | [6] |

| Control 2'-OMe-RNA:DNA | 15mer | 62.8 | Not specified | [6] |

| 2'-OCH3 RNA:RNA | 14mer | Significantly Stabilized | Physiological salt | [8][9] |

| Unmodified DNA:RNA | 14mer | Baseline | Physiological salt | [8][9] |

| Phosphorothioate DNA:RNA | 14mer | Destabilized | Physiological salt | [8][9] |

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Modification | Nuclease Source | Assay Method | Outcome | Reference |

| 2'-O-Methyl + Phosphorothioate | Serum | Serum Stability Assay (Gel Electrophoresis) | High resistance to degradation | [3][10] |

| Phosphorothioate | Serum | Serum Stability Assay (Gel Electrophoresis) | High resistance to degradation | [3][10] |

| Unmodified Oligonucleotide | Serum | Serum Stability Assay (Gel Electrophoresis) | Rapid degradation | [3] |

| 2'-O-Methyl | Snake Venom Phosphodiesterase | Enzyme Digestion Assay | Increased resistance compared to unmodified | [10] |

Experimental Protocols

Detailed Methodology for Solid-Phase Synthesis of 2'-O-Methyl Phosphorothioate Oligonucleotides

The synthesis of 2'-O-methyl phosphorothioate oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process involves a series of cyclical reactions to add one nucleotide at a time to a growing chain attached to a solid support.

Materials:

-

Controlled pore glass (CPG) solid support with the first nucleoside attached.

-

2'-O-methyl phosphoramidite monomers for A, C, G, and U/T with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, and base-protecting groups).

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Oxidizing or Sulfurizing agent. For phosphorothioate linkages, a sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) or PADS is used.

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Acetonitrile (synthesis-grade).

-

Argon gas (high purity).

Protocol:

-

Preparation: The DNA/RNA synthesizer is prepared with the necessary reagents and the solid support column containing the initial nucleoside.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Step 2: Coupling: The next 2'-O-methyl phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Sulfurization: To create the phosphorothioate linkage, the newly formed phosphite triester is treated with a sulfurizing agent. This step replaces an oxygen atom with a sulfur atom.

-

Step 4: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping reagents. This prevents the formation of deletion mutations (n-1 sequences).

-

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation in a strong base solution (e.g., concentrated ammonium hydroxide) at an elevated temperature.

-

Purification: The crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter failure sequences and other impurities.

-

Characterization: The final product is characterized by methods such as mass spectrometry to confirm its identity and purity.

Methodology for Nuclease Resistance Assay (Serum Stability)

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

-

2'-O-methyl phosphorothioate oligonucleotide.

-

Control oligonucleotides (e.g., unmodified phosphodiester).

-

Fetal Bovine Serum (FBS) or human serum.

-

Phosphate-buffered saline (PBS).

-

Nuclease-free water.

-

Polyacrylamide gel (denaturing).

-

Gel loading buffer.

-

Staining agent (e.g., SYBR Gold or GelRed).

-

Incubator or water bath at 37°C.

Protocol:

-

Oligonucleotide Preparation: Prepare stock solutions of the test and control oligonucleotides in nuclease-free water.

-

Incubation:

-

In separate microcentrifuge tubes, mix the oligonucleotide with a solution of FBS (e.g., 50-90% final concentration) in PBS to a final volume.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it on dry ice or in liquid nitrogen to stop the nuclease activity.

-

-

Sample Preparation for Gel Electrophoresis:

-

Thaw the collected samples.

-

Mix each sample with an equal volume of denaturing gel loading buffer.

-

-

Gel Electrophoresis:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization and Quantification:

-

Stain the gel with a suitable nucleic acid stain.

-

Visualize the bands under UV light.

-

Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.

-

Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

-

Mandatory Visualizations

Chemical Structure of a 2'-O-Methyl Phosphorothioate Dinucleotide

Caption: Chemical structure of a 2'-O-methyl phosphorothioate linkage.

Solid-Phase Synthesis Cycle for 2'-O-Methyl Phosphorothioate Oligonucleotides

Caption: Workflow for solid-phase synthesis of 2'-OMe PS oligonucleotides.

Experimental Workflow for Antisense Oligonucleotide (ASO) Activity Assay

Caption: Experimental workflow to assess antisense oligonucleotide activity.

Conclusion

2'-O-methyl phosphorothioate oligonucleotides represent a mature and highly versatile platform for therapeutic and research applications. Their engineered chemical structure provides a crucial balance of stability, binding affinity, and specificity. A thorough understanding of their properties, synthesis, and characterization as outlined in this guide is essential for any scientist or researcher aiming to leverage the power of antisense technology to modulate gene expression and develop novel therapeutics. As the field of nucleic acid-based drugs continues to expand, the foundational principles embodied by 2'-OMe PS oligonucleotides will undoubtedly continue to inform the design of next-generation therapeutic agents.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation [frontiersin.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

The Molecular Basis of Drisapersen-Induced Exon 51 Skipping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 51 skipping. By selectively masking a key region within exon 51 of the dystrophin pre-mRNA, this compound modulates the splicing process to exclude this exon, thereby restoring the reading frame and enabling the production of a shorter, yet functional, dystrophin protein. This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's action, a summary of its clinical efficacy with quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the key molecular and experimental pathways.

Introduction to Duchenne Muscular Dystrophy and Exon Skipping

Duchenne muscular dystrophy is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, which encodes the dystrophin protein.[1] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] Mutations that disrupt the open reading frame of the DMD gene lead to the absence of functional dystrophin, resulting in progressive muscle degeneration and weakness.[1]

The therapeutic strategy of exon skipping aims to correct the reading frame of the dystrophin pre-mRNA in patients with specific deletions or other mutations.[1] By using antisense oligonucleotides (AONs) to mask specific exonic or intronic splicing sequences, the splicing machinery is directed to "skip" a particular exon.[2] For a subset of DMD patients, skipping an exon adjacent to a deletion can restore the reading frame, leading to the translation of a truncated but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy. Approximately 13% of DMD patients have mutations that are amenable to the skipping of exon 51.[1]

This compound: An Antisense Oligonucleotide for Exon 51 Skipping

This compound is a 20-base, 2'-O-methyl phosphorothioate (2'-OMePS) modified antisense oligonucleotide.[3] This chemical modification enhances its stability and binding affinity to the target RNA sequence.

Sequence: 5'-UCAAGGAAGAUGGCAUUUCU-3'[2]

Molecular Mechanism of Action

This compound functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the access of splicing factors, such as Serine/Arginine-rich (SR) proteins, to an exonic splicing enhancer (ESE) site.[4][5] ESEs are crucial for the recognition of exons by the spliceosome. By blocking the binding of these essential splicing factors, this compound effectively masks exon 51 from the splicing machinery, leading to its exclusion from the mature mRNA. This process is illustrated in the signaling pathway diagram below.

Caption: Molecular mechanism of this compound-induced exon 51 skipping.

Quantitative Data from Clinical Trials

The clinical development of this compound involved several Phase II and Phase III studies. The primary efficacy endpoint in many of these trials was the change in the six-minute walk distance (6MWD). Molecular endpoints included the quantification of exon 51 skipping and dystrophin protein levels.

Clinical Efficacy: 6-Minute Walk Distance (6MWD)

| Study | Treatment Group | Placebo Group | Treatment Difference (meters) | p-value | Reference |

| DMD114117 (Phase II) | +31.5 m (at 25 weeks) | 35.09 | 0.014 | [6] | |

| DMD114876 (Phase II) | 27.1 (at 24 weeks) | 0.069 | [7][8] | ||

| DMD114044 (Phase III) | 10.3 (at 48 weeks) | 0.415 | [9][10] | ||

| DMD114044 (Subgroup analysis) | 35.4 (at 48 weeks) | 0.039 | [9] |

Molecular Efficacy: Exon Skipping and Dystrophin Production

| Study | Dose | Exon 51 Skipping | Dystrophin Protein Levels | Reference |

| PRO051-01 (Phase I) | 0.8 mg (i.m.) | Detected in all 4 patients | 3-12% of normal | [11] |

| PRO051-02 (Phase I/IIa) | 0.5-6 mg/kg | Dose-dependent increase | Up to 15.6% of normal | [11][12] |

| DMD114876 (Phase II) | 3 mg/kg/week | Mean intensity: 4.37 (arbitrary units) | Not consistently increased | [7] |

| DMD114876 (Phase II) | 6 mg/kg/week | Mean intensity: 4.44 (arbitrary units) | Not consistently increased | [7] |

| Open-Label Extension | 6 mg/kg | Detected in all biopsies (week 68/72) | Detected in all biopsies (week 68/72) | [3][13] |

Experimental Protocols

The assessment of this compound's efficacy relies on a set of key molecular biology techniques to quantify exon skipping at the mRNA level and dystrophin protein restoration in muscle biopsies.

Quantification of Exon 51 Skipping by Nested RT-PCR

This method is highly sensitive for detecting the skipped transcript.

1. RNA Extraction: Total RNA is isolated from muscle biopsy tissue (10-15 mg) using a standard RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).[3]

2. cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers.[14]

3. First Round PCR: A PCR is performed using primers flanking exon 51 (e.g., in exon 49 and exon 53).

4. Second Round (Nested) PCR: A second round of PCR is performed using the product from the first round as a template and a new set of primers internal to the first set. This increases the specificity and sensitivity of detection.

5. Gel Electrophoresis and Densitometry: The nested PCR products are separated on an agarose gel. The presence of a smaller band corresponding to the exon 51-skipped transcript and a larger band for the unskipped transcript is visualized. The intensity of these bands is quantified using densitometry software (e.g., ImageJ) to determine the relative amount of exon skipping.[7]

Quantification of Dystrophin Protein by Western Blotting

This technique is used to determine the amount of dystrophin protein in a muscle sample.

1. Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[15][16]

2. Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

3. Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large dystrophin protein.[15][16]

4. Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

- The membrane is blocked to prevent non-specific antibody binding.

- The membrane is incubated with a primary antibody specific for dystrophin (e.g., anti-dystrophin C-terminus).

- A loading control antibody (e.g., anti-α-actinin or anti-GAPDH) is also used to normalize for protein loading.

- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

6. Detection and Quantification: The signal from the dystrophin and loading control bands is detected using chemiluminescence or fluorescence imaging. The intensity of the dystrophin band is normalized to the loading control and can be expressed as a percentage of a healthy control sample.[16]

Assessment of Dystrophin Localization by Immunohistochemistry

This method visualizes the presence and localization of dystrophin protein within the muscle tissue.

1. Tissue Preparation: Muscle biopsy samples are typically fresh-frozen in isopentane cooled by liquid nitrogen. Thin sections (e.g., 5-10 µm) are cut using a cryostat.

2. Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized to allow antibody access.

3. Blocking: Non-specific antibody binding sites are blocked.

4. Primary Antibody Incubation: The sections are incubated with a primary antibody against dystrophin (e.g., anti-dystrophin rod domain or C-terminus).[17]

5. Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

6. Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade mounting medium.

7. Microscopy and Analysis: The sections are visualized using a fluorescence microscope. The presence of dystrophin at the sarcolemma (the muscle cell membrane) is assessed. The percentage of dystrophin-positive fibers can be quantified.[18]

Visualized Workflows and Relationships

Experimental Workflow for Efficacy Assessment

Caption: Workflow for assessing this compound's molecular efficacy.

Logical Relationship of Therapeutic Action

Caption: Logical flow from mutation to therapeutic intervention.

Conclusion

This compound represents a targeted therapeutic approach for a specific subset of Duchenne muscular dystrophy patients. Its mechanism of action, centered on the steric hindrance of splicing factors to induce exon 51 skipping, has been well-characterized. While clinical trials have shown some evidence of a modest treatment benefit, particularly in certain patient subgroups, they have also highlighted the complexities of treating this devastating disease. The methodologies outlined in this guide provide a framework for the continued evaluation of this and other exon skipping therapies, emphasizing the importance of robust and standardized molecular and clinical outcome measures in the development of new treatments for Duchenne muscular dystrophy.

References

- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]

- 2. Enhanced Exon-skipping Induced by U7 snRNA Carrying a Splicing Silencer Sequence: Promising Tool for DMD Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11866784B2 - Exonic splicing enhancers and exonic splicing silencers - Google Patents [patents.google.com]

- 6. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]

Drisapersen and Exon 51: A Technical Guide to Sequence-Specific Splice Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Drisapersen, an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. The document details the precise nucleotide sequences of both this compound and its binding site on exon 51 of the human dystrophin gene, summarizes key quantitative data from clinical evaluations, and provides detailed experimental protocols for assessing its efficacy. Visualizations of the mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this therapeutic approach for Duchenne muscular dystrophy (DMD).

Core Sequences: this compound and the Human Dystrophin Exon 51

A thorough understanding of the interaction between this compound and its target requires precise knowledge of their respective nucleotide sequences.

This compound Sequence: this compound is a 20-mer 2'-O-methyl phosphorothioate antisense oligonucleotide.[1] Its sequence is: 5'-UCA AGG AAG AUG GCA UUU CU-3' [1]

Human Dystrophin Gene Exon 51 Sequence: The binding of this compound occurs within exon 51 of the human dystrophin gene. The nucleotide sequence of exon 51 is crucial for understanding the specificity of this interaction. The sequence of exon 51 is as follows:

5'-GAAGGAAGGA TGAAGTTTAT ATAGCAGCAG AACCACCATT CATTCCTGAA GTTTCTGCTT AAGAAATTTG AAGAGCTGTA GAAGAAGAAA GAATGGCTTC CTTTAATGAT ATTTTCAAGC CTAAAGATGC ATCTCTCTTT GATTTTCTAA AAGCACCTAA CATTCCTTCC CCACCAACAA AATGCAAGCA GAATGTGTTG CTAAATGAAG AATTTGAAAA TCAAAGCTAA GATCCAAGAA CTT-3'

This compound Binding Site on Exon 51: this compound targets a specific region within exon 51, sterically hindering the binding of splicing factors and leading to the exclusion of this exon from the mature mRNA.[2] The binding site corresponds to nucleotides +68 to +87 of exon 51.[2]

Binding Site Sequence: 5'-AGAAAUUUGAAGAGCUGUAG-3'

Quantitative Data Summary

The efficacy of this compound in promoting exon 51 skipping and its impact on functional outcomes have been evaluated in several clinical trials. The following table summarizes key quantitative findings.

| Parameter | Dosage | Result | Study Reference |

| Exon 51 Skipping (in vitro) | 100 nM | 50% of transcripts showed exon 51 skipping. | [3] |

| Dystrophin-Positive Fibers | 2.0-6.0 mg/kg/week | Increase in the mean number of dystrophin-positive fibers by 56-100% from baseline. | [3] |

| Dystrophin Expression | 0.8 mg (single i.m. injection) | Restoration of dystrophin expression to 10% of normal levels in 3 of 4 patients. | [3] |

| Change in 6-Minute Walk Distance (6MWD) | 6 mg/kg/week | Mean increase of 31.5 m from baseline at week 25.[4] | DEMAND II Study[4] |

| Change in 6-Minute Walk Distance (6MWD) | 6 mg/kg/week | Treatment difference of 27.1 m compared to placebo at week 24 (p=0.069).[5] | Phase 2 Trial[5] |

| Pooled 6MWD Analysis (Week 48) | 6 mg/kg | Treatment effect of 31.3 meters (p < 0.01) in patients with baseline 6MWD between 313m and 419m.[6] | Pooled Analysis of 3 Studies[6] |

| Long-term 6MWD Change (Week 177) | 6 mg/kg/week (intermittent) | Median improvement of 8 meters from baseline in all subjects able to perform the test.[7] | Open-Label Extension Study[7] |

Experimental Protocols

The assessment of this compound's activity relies on a series of well-defined molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

In Vitro Splicing Assay for Exon Skipping

This assay is fundamental to demonstrating the direct effect of an antisense oligonucleotide on pre-mRNA splicing in a cell-free system.

Objective: To determine if this compound can induce the skipping of exon 51 from a dystrophin pre-mRNA transcript in vitro.

Materials:

-

HeLa cell nuclear extract

-

In vitro transcription system (e.g., T7 RNA polymerase)

-

Linearized DNA template containing dystrophin exon 51 and flanking intronic sequences

-

Radiolabeled nucleotides (e.g., [α-³²P]UTP)

-

This compound oligonucleotide

-

Splicing reaction buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel

-

Autoradiography film or phosphorimager

Protocol:

-

Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA transcript containing exon 51 and its flanking introns using an in vitro transcription system with a linearized DNA template and [α-³²P]UTP. Purify the transcript.

-

Set up Splicing Reactions: In separate reaction tubes, combine HeLa cell nuclear extract, splicing buffer, and the radiolabeled pre-mRNA. For the experimental condition, add this compound to the desired final concentration. Include a negative control reaction without this compound.

-

Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes) to allow splicing to occur.

-

Stop Reaction and Protein Digestion: Stop the reactions by adding a solution containing Proteinase K and incubate at 37°C to digest proteins.

-

RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.

-

Gel Electrophoresis: Resuspend the RNA pellets in a loading buffer and separate the splicing products on a denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled RNA species. The presence of a smaller RNA band corresponding to the size of the transcript with exon 51 skipped indicates successful exon skipping induced by this compound.

RT-PCR Analysis of Exon 51 Skipping in Patient Cells

This method is used to detect and quantify the extent of exon 51 skipping at the mRNA level in cells from Duchenne muscular dystrophy patients.

Objective: To measure the percentage of dystrophin mRNA transcripts that have exon 51 skipped following treatment of patient-derived cells with this compound.

Materials:

-

DMD patient-derived myoblasts or fibroblasts

-

Cell culture reagents

-

This compound oligonucleotide

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking exon 51 (forward primer in a preceding exon, reverse primer in a subsequent exon)

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis system

-

Gel documentation system

-

Optional: Quantitative PCR (qPCR) or digital droplet PCR (ddPCR) system for more precise quantification.

Protocol:

-

Cell Culture and Treatment: Culture DMD patient-derived cells under appropriate conditions. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include an untreated control.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers that flank exon 51. The forward primer should be located in an upstream exon (e.g., exon 49 or 50) and the reverse primer in a downstream exon (e.g., exon 52 or 53).

-

Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. Two bands are expected in the treated samples: a larger band representing the unskipped transcript (containing exon 51) and a smaller band representing the skipped transcript (lacking exon 51). The untreated control should primarily show the unskipped band.

-

Quantification: Quantify the intensity of the bands using a gel documentation system and software. The percentage of exon skipping can be calculated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of unskipped band)) * 100. For more accurate quantification, qPCR or ddPCR with probes specific for the skipped and unskipped junctions can be employed.[8]

Western Blot for Dystrophin Protein Detection

This technique is used to assess the restoration of dystrophin protein expression in muscle cells or tissue after treatment with this compound.

Objective: To detect and quantify the amount of truncated, yet functional, dystrophin protein produced as a result of exon 51 skipping.

Materials:

-

Muscle biopsy samples or cultured muscle cells (treated and untreated)

-

Protein lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-Acetate, to resolve the large dystrophin protein)

-

Western blot transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against dystrophin (e.g., targeting the C-terminus)

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye

-

Chemiluminescent substrate or fluorescence imaging system

-

Loading control antibody (e.g., anti-vinculin or anti-α-actinin)

Protocol:

-

Protein Extraction: Homogenize muscle tissue or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a low-percentage SDS-PAGE gel. Include a positive control (e.g., lysate from healthy muscle tissue) and a negative control (lysate from untreated DMD patient tissue).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the dystrophin protein. Following washes, incubate with a compatible secondary antibody. Also, probe for a loading control protein to ensure equal protein loading across lanes.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system or a fluorescence scanner. The presence of a band at the expected molecular weight for the truncated dystrophin protein in the treated samples indicates successful protein restoration.

-

Quantification: Quantify the intensity of the dystrophin band relative to the loading control and normalize to the positive control to estimate the percentage of dystrophin restoration.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the molecular mechanism by which this compound induces the skipping of exon 51 in the dystrophin pre-mRNA.

Caption: Mechanism of this compound-induced exon 51 skipping.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the typical experimental workflow to evaluate the efficacy of this compound in a preclinical or clinical setting.

Caption: Workflow for assessing this compound's efficacy.

References

- 1. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Portico [access.portico.org]

- 4. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioMarin Announces Data Analysis Demonstrating Consistent Efficacy of Kyndrisa™ (this compound) in Comparable Patients Across Three Randomized Studies - BioMarin Corporate [biomarin.com]

- 7. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Preclinical Pharmacology and Toxicology of Drisapersen

For Researchers, Scientists, and Drug Development Professionals

Drisapersen (formerly PRO051/GSK2402968), an antisense oligonucleotide, was a pioneering therapeutic candidate for Duchenne muscular dystrophy (DMD) designed to induce skipping of exon 51 in the dystrophin pre-mRNA. While its clinical development was ultimately halted, a wealth of preclinical data underpins its mechanism of action and safety profile. This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Pharmacology: Mechanism of Action and Efficacy

This compound is a 20-base pair antisense oligonucleotide with a 2'-O-methyl-substituted ribose backbone and phosphorothioate internucleotide linkages (2'-OMePS AON).[1][2] Its primary pharmacological effect is to bind to a specific sequence within exon 51 of the dystrophin pre-mRNA, thereby modulating the splicing process to exclude this exon from the mature mRNA transcript.[2][3] For DMD patients with specific mutations, this targeted exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein.[4]

Preclinical Efficacy in Animal Models

The efficacy of this compound in promoting exon 51 skipping and restoring dystrophin production was evaluated in various preclinical models, most notably the mdx mouse model, which harbors a nonsense mutation in the murine dystrophin gene, and humanized DMD mouse models.

Table 1: Summary of Preclinical Efficacy of this compound in the mdx Mouse Model

| Parameter | Animal Model | Dose and Administration | Key Findings | Reference(s) |

| Exon Skipping | mdx mice | 200 mg/kg/week (subcutaneous) for 8 weeks | Dose-dependent induction of exon 23 skipping (murine equivalent of human exon 51 targeted therapy). | [2] |

| Dystrophin Restoration | mdx mice | Single intramuscular injection (0.8 mg) | Restoration of dystrophin expression to 10% of normal levels in three out of four treated mice after 4 weeks. | [2] |

| Functional Improvement | mdx mice | 200 mg/kg/week for 8 weeks | Greater therapeutic effect on dystrophin production, reduction in serum creatine kinase, and improved rotarod test function in animals with a more severe phenotype. | [2] |

In Vitro Exon Skipping Efficiency

Studies in cultured human muscle cells demonstrated the ability of this compound to induce exon 51 skipping.

Table 2: In Vitro Efficacy of this compound in Human Muscle Cells

| Cell Model | This compound Concentration | Key Findings | Reference(s) |

| Differentiated human skeletal muscle cells | 100 nM | Induced exon 51 skipping in 50% of transcripts. Corrected mRNA was detectable for up to 10 days. | [2] |

Signaling Pathway and Experimental Workflows

Mechanism of this compound-Induced Exon Skipping

This compound functions by sterically hindering the binding of splicing factors to the target exon on the pre-mRNA, leading to its exclusion from the final mRNA.

General Workflow for Preclinical Evaluation of Antisense Oligonucleotides

The preclinical development of antisense oligonucleotides like this compound follows a structured workflow to assess both efficacy and safety.

Preclinical Toxicology

The toxicological profile of this compound was characterized through a series of in vitro and in vivo studies, consistent with the regulatory expectations for antisense oligonucleotides.

Key Toxicological Findings

Preclinical and clinical studies identified several key areas of toxicological concern for this compound.

Table 3: Summary of Key Preclinical and Clinically-Informed Toxicological Findings for this compound

| Finding | Species/Model | Details | Reference(s) |

| Renal Toxicity | Non-human primates (inferred from clinical data) | Subclinical proteinuria and increased urinary α1-microglobulin were observed. This is a known class effect for some phosphorothioate oligonucleotides. | [5][6] |

| Injection Site Reactions | Non-ambulant DMD subjects (clinical data) | A high percentage of injection site reactions were reported, with increasing proportions at higher doses. | [7] |

| Inflammatory Response | Non-ambulant DMD subjects (clinical data) | Pyrexia and transient elevations in inflammatory parameters were observed at a 9 mg/kg single dose. | [8] |

Note: Specific quantitative data from non-human primate toxicology studies are not publicly available in detail. The findings are largely inferred from clinical trial safety data, which are guided by preclinical observations.

Experimental Protocols

In Vivo Efficacy Study in mdx Mice

Objective: To assess the ability of this compound to induce exon skipping, restore dystrophin expression, and improve muscle function in a DMD mouse model.

Protocol:

-

Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type C57BL/10SnJ controls.

-

Acclimatization: Animals are acclimatized for at least one week prior to the start of the study.

-

Dosing:

-

Route: Subcutaneous (SC) or intramuscular (IM) injection.

-

Dose: Varies by study, for example, 200 mg/kg/week SC for chronic studies.

-

Vehicle: Saline.

-

-

Outcome Measures:

-

Exon Skipping Analysis: Total RNA is isolated from muscle tissue (e.g., tibialis anterior, quadriceps) and subjected to reverse transcription-polymerase chain reaction (RT-PCR) to detect the exon-skipped transcript.

-

Dystrophin Protein Analysis: Muscle tissue is sectioned and stained with anti-dystrophin antibodies for immunofluorescence analysis. Western blotting is used to quantify the amount of restored dystrophin.

-

Functional Assessment: Muscle function is assessed using methods such as the rotarod test for motor coordination and balance, and grip strength tests.

-

Biomarker Analysis: Serum creatine kinase (CK) levels are measured as an indicator of muscle damage.

-

-

Data Analysis: Statistical analysis is performed to compare treatment groups to placebo/control groups.

In Vitro Exon Skipping Assay

Objective: To determine the efficiency of this compound in inducing exon 51 skipping in cultured human muscle cells.

Protocol:

-

Cell Culture: Primary human myoblasts from DMD patients with mutations amenable to exon 51 skipping are cultured and differentiated into myotubes.

-

Transfection: this compound is introduced into the myotubes using a suitable transfection reagent or through gymnosis (uptake without a transfection agent). A range of concentrations (e.g., 10-500 nM) is typically tested.

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for oligonucleotide uptake and action.

-

RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and RT-PCR is performed using primers that flank exon 51 of the dystrophin gene.

-

Analysis of Splicing Products: The PCR products are analyzed by gel electrophoresis or a more quantitative method like digital droplet PCR (ddPCR) to determine the relative abundance of the full-length and exon-skipped transcripts. The percentage of exon skipping is calculated.

Repeat-Dose Toxicology Study in Non-Human Primates (General Protocol)

Objective: To evaluate the safety and tolerability of this compound following repeated administration in a non-human primate species (e.g., cynomolgus monkeys).

Protocol:

-

Animal Model: Sexually mature cynomolgus monkeys.

-

Dose Groups: Typically includes a vehicle control group and multiple dose levels of this compound.

-

Administration: Subcutaneous injection, often once weekly, for a duration of several weeks to months (e.g., 13 or 39 weeks).

-

Monitoring:

-

Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.

-

Body Weight and Food Consumption: Measured regularly.

-

Ophthalmology and Electrocardiography (ECG): Performed at baseline and at the end of the study.

-

Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, coagulation, and urinalysis.

-

-

Toxicokinetics: Plasma concentrations of this compound are measured to assess exposure.

-

Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.

Conclusion

The preclinical evaluation of this compound provided a solid foundation for its mechanism of action, demonstrating dose-dependent exon 51 skipping and dystrophin restoration in relevant animal and cell-based models. The toxicological assessment, while ultimately contributing to the cessation of its clinical development, followed established protocols for antisense oligonucleotides, identifying key areas of concern such as renal effects and injection site reactions. The data and methodologies from the preclinical development of this compound have been invaluable in informing the ongoing development of next-generation antisense oligonucleotides for Duchenne muscular dystrophy and other genetic disorders.

References

- 1. criver.com [criver.com]

- 2. Portico [access.portico.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Placebo-controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: results of a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of Drisapersen: A Technical History of an Exon-Skipping Investigational Therapy for Duchenne Muscular Dystrophy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the development of Drisapersen, an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) by inducing exon 51 skipping. From its promising beginnings to its eventual regulatory hurdles and discontinuation, this document provides a comprehensive overview of the scientific rationale, clinical trial data, and key milestones that defined this compound's journey.

Core Concept: The Mechanism of Exon Skipping

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by mutations in the dystrophin gene, leading to an absence of the dystrophin protein.[1][2] This protein is crucial for muscle fiber stability.[3] this compound, a 2'-O-methyl-phosphorothioate antisense oligonucleotide, was designed to address the underlying genetic defect in a subset of DMD patients.[3][4]

Its mechanism of action is centered on "exon skipping".[5][6] In patients with specific mutations, the reading frame of the dystrophin gene is disrupted, leading to a premature stop codon and a non-functional protein. This compound binds to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, specifically at exon 51.[7] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final messenger RNA (mRNA). By removing exon 51, the reading frame is restored, allowing for the production of a shorter, but still partially functional, dystrophin protein.[5][7] This therapeutic approach was aimed at converting the severe Duchenne phenotype into a milder, Becker-like muscular dystrophy phenotype. Approximately 13% of boys with DMD have mutations amenable to exon 51 skipping.[4][6]

Clinical Development and Efficacy Data

The clinical development of this compound involved a series of studies, including Phase II and Phase III trials, as well as open-label extension studies. The primary efficacy endpoint in these trials was the change from baseline in the six-minute walk distance (6MWD), a common measure of functional capacity in DMD patients.

Key Clinical Trials

Table 1: Summary of Key this compound Clinical Trials

| Study Identifier | Phase | Number of Patients | Treatment Arms | Duration | Key Findings |

| DMD114117 (DEMAND II) [2] | II | 53 | - this compound 6 mg/kg/week (continuous) - this compound (intermittent) - Placebo | 25 weeks | - Continuous this compound showed a mean increase of 31.5m in 6MWD from baseline. - Mean difference of 35.09m (p=0.014) vs. placebo. |

| DMD114876 [4][8] | II | 51 | - this compound 3 mg/kg/week - this compound 6 mg/kg/week - Placebo | 24 weeks | - 6 mg/kg/week group showed a 27.1m difference in 6MWD vs. placebo (p=0.069). - Benefit was largely maintained 24 weeks off-treatment. |

| DMD114044 [9][10][11] | III | 186 | - this compound 6 mg/kg/week - Placebo | 48 weeks | - Did not meet the primary endpoint. - Non-significant 10.3m difference in 6MWD vs. placebo (p=0.415). - Post-hoc analysis of a less impaired subpopulation showed a significant 35.4m improvement (p=0.039). |

| DMD114349 (OLE) [4] | Open-Label Extension | 113 | This compound 6 mg/kg/week | 96 weeks | - 46m difference in 6MWD for subjects with 96 weeks of treatment vs. delayed treatment. |

| DMD114673 (OLE) [1][4] | Open-Label Extension | 12 | This compound 6 mg/kg/week | 188 weeks | - At week 177, a median improvement of 91m in 6MWD from baseline was observed. |

Experimental Protocols of Pivotal Trials

DMD114117 (DEMAND II) Study Protocol: [2]

-

Objective: To assess the efficacy and safety of continuous and intermittent subcutaneous this compound.

-

Patient Population: Ambulant male patients aged ≥5 years with a confirmed DMD diagnosis and a documented mutation amenable to exon 51 skipping. Patients were required to have a time to rise from the floor of ≤7 seconds.

-

Methodology: A double-blind, placebo-controlled, randomized trial. Patients were randomized (2:2:1:1) to receive either continuous this compound (6 mg/kg once weekly), intermittent this compound (nine doses over 10 weeks), or a corresponding placebo.

-

Primary Endpoint: Change from baseline in 6MWD at week 25.

DMD114044 (Phase III) Study Protocol: [9][10][11]

-

Objective: To evaluate the efficacy and safety of subcutaneous this compound 6 mg/kg/week.

-

Patient Population: Ambulant boys aged ≥5 years with DMD resulting from an exon 51 skipping amenable mutation.

-

Methodology: A 48-week, randomized, double-blind, placebo-controlled study. 186 boys were randomized to receive either this compound at 6mg/kg/week (N=125) or a placebo (N=61) via subcutaneous injection.

-

Primary Efficacy Endpoint: Change from baseline in 6MWD at week 48.

-

Secondary Efficacy Endpoints: North Star Ambulatory Assessment, 4-stair climb ascent velocity, and 10-meter walk/run velocity.

Corporate and Regulatory History

The development and regulatory submission of this compound involved several key pharmaceutical companies.

Initially developed by Prosensa, the Phase III trials were sponsored by GlaxoSmithKline (GSK).[7] However, after the Phase III trial failed to meet its primary endpoint in 2013, GSK terminated its collaboration with Prosensa.[7][10] In November 2014, BioMarin Pharmaceutical acquired Prosensa and continued the development of this compound.[12][13][14][15][16]

BioMarin submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) and a Marketing Authorisation Application (MAA) to the European Medicines Agency (EMA).[5][6][17][18] The FDA granted this compound Priority Review, Orphan Drug, Fast Track, and Breakthrough Therapy designations.[5][19] Despite these designations, in January 2016, the FDA issued a Complete Response Letter, rejecting the approval of this compound.[7][20][21][22][23][24] The agency concluded that there was not substantial evidence of the drug's effectiveness.[20][21][23] Following this rejection, in May 2016, BioMarin announced the discontinuation of the clinical and regulatory development of this compound and other related first-generation compounds.[7]

Safety and Tolerability

Across the clinical trials, this compound was generally reported to be well-tolerated.[1][9] However, several adverse events were consistently observed.

Table 2: Common Adverse Events Associated with this compound

| Adverse Event Category | Specific Events | Reported Frequency/Severity |

| Injection-Site Reactions | Redness, swelling, pain | Most common adverse events.[4][10] |

| Renal Events | Sub-clinical proteinuria, raised urinary α1-microglobulin | Commonly reported.[4][10][25] |

| Hematological Events | Thrombocytopenia | Infrequent, but moderate-to-severe cases were seen.[4] |

The toxicity profile, particularly the renal and hematological effects, was a consideration in the overall risk-benefit assessment of the drug.[7]

Conclusion

The development of this compound represents a significant chapter in the quest for treatments for Duchenne muscular dystrophy. While it ultimately did not gain regulatory approval, the program provided valuable insights into the potential and the challenges of exon-skipping therapies. The mixed efficacy results, particularly the discrepancy between the Phase II and Phase III outcomes, highlighted the complexities of clinical trial design in rare and heterogeneous diseases. The post-hoc analyses suggesting potential benefit in a less impaired subpopulation also underscored the importance of patient stratification in future studies.[9][26] The journey of this compound has undoubtedly informed the development of subsequent antisense oligonucleotides and other therapeutic strategies for DMD, contributing to the broader understanding of this devastating disease.

References

- 1. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. neurology.org [neurology.org]

- 5. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gsk.com [gsk.com]

- 11. researchgate.net [researchgate.net]

- 12. BioMarin Acquires Prosensa Duchenne Muscular Dystrophy Products [clinicalleader.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. biopharmadive.com [biopharmadive.com]

- 15. pharmafile.com [pharmafile.com]

- 16. BioMarin Pharmaceutical Inc. Acquires ProSensa Holding N.V. For Up To $840M; Gaining Experimental this compound - BioSpace [biospace.com]

- 17. biopharmadive.com [biopharmadive.com]

- 18. labcorp.com [labcorp.com]

- 19. BioMarin Receives Rare Pediatric Disease Designation From FDA for this compound for the Potential Treatment of Duchenne Muscular Dystrophy - BioMarin Corporate [biomarin.com]

- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 21. Kyndrisa (this compound): What is it and is it FDA approved? - Drugs.com [drugs.com]

- 22. FDA Issues Response to BioMarin’s DMD Treatment | Muscular Dystrophy Association [mda.org]

- 23. FDA Issues Complete Response Letter for KyndrisaTM for Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]

- 24. firstwordpharma.com [firstwordpharma.com]

- 25. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

structural analysis of Drisapersen and its RNA target duplex

An In-depth Technical Guide to the Structural Analysis of Drisapersen and Its RNA Target Duplex

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as Kyndrisa, PRO051, GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) by inducing the skipping of exon 51 in the dystrophin pre-mRNA.[1][2] This mechanism aims to restore the reading frame of the dystrophin transcript, leading to the production of a truncated but partially functional protein.[3][4] This guide provides a detailed overview of the structural characteristics of this compound, its interaction with the target RNA duplex, and the experimental methodologies used for its analysis. While high-resolution crystallographic or NMR structural data for the specific this compound-RNA duplex are not publicly available, this document synthesizes information from preclinical and clinical studies, alongside general principles of oligonucleotide structure, to provide a comprehensive technical summary.

This compound: Chemical Structure and Physicochemical Properties

This compound is a 20-mer synthetic antisense oligonucleotide.[2] Its design incorporates specific chemical modifications to enhance its stability, nuclease resistance, and binding affinity to the target RNA sequence.[5][6]

Chemical Modifications:

-

2'-O-methyl (2'-OMe) RNA: Each ribose sugar moiety is modified with a methyl group at the 2' position. This modification increases the binding affinity of the oligonucleotide to its RNA target and provides significant resistance to degradation by cellular endonucleases.[2][5]

-

Phosphorothioate (PS) Backbone: The non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This phosphorothioate linkage protects the oligonucleotide from exonuclease activity, thereby increasing its in vivo half-life.[1][2][7]

These modifications are crucial for its function as a therapeutic agent, allowing for systemic administration and sustained activity.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Sequence | 5'-UCAAGGAAGAUGGCAUUUCU-3' | [1][2] |

| Molecular Formula | C211H275N76O119P19S19 | [9] |

| Molecular Weight | 6977.66 g/mol | [9] |

| Length | 20 nucleotides | [2] |

| Backbone Chemistry | Phosphorothioate (PS) | [1][4] |

| Sugar Chemistry | 2'-O-methyl (2'-OMe) | [1][4] |

The this compound-RNA Target Duplex: A Structural Overview

This compound functions by binding with high specificity to a target sequence within exon 51 of the dystrophin pre-mRNA through Watson-Crick base pairing.[5][10] This binding physically obstructs the spliceosome, a cellular machinery complex, from recognizing and including exon 51 in the mature mRNA. This steric hindrance mechanism is independent of RNase H activity.[11][12]

The resulting heteroduplex, formed between the 2'-OMe PS-modified this compound and the target RNA, is expected to adopt a helical structure that is a hybrid of A-form and B-form geometries. RNA typically forms an A-form helix, while DNA forms a B-form helix. The 2'-O-methyl modification tends to push the duplex conformation towards an A-form geometry, which is characteristic of RNA-RNA duplexes and results in a stable interaction.[7] Molecular dynamics simulations on similar modified antisense-RNA duplexes confirm that the modified regions favor an A-form helix, which is essential for high-affinity binding.[7]

Caption: Chemical components and their functions in the this compound molecule.

Quantitative Analysis

Quantitative data for this compound has been primarily derived from clinical and preclinical studies focused on pharmacokinetics and efficacy rather than biophysical characterization of the drug-RNA duplex.

Table 2: Pharmacokinetic Parameters of this compound in DMD Patients

| Parameter | Value | Study Population | Source |

| Administration Route | Subcutaneous injection | DMD Patients | [4] |

| Dosage | 6 mg/kg/week | DMD Patients | [4][13] |

| Peak Plasma Level (Tmax) | 2 to 3 hours post-administration | DMD Patients | [2] |

| Terminal Plasma Half-life | 19 to 56 days (average 29 days) | DMD Patients | [2] |

| Steady State | Reached after ~36 weeks | DMD Patients | [13] |

Table 3: In Vitro Exon 51 Skipping Efficiency

Data from analog of this compound tested in DMD patient-derived muscle cells.

| Cell Line (Exon Deletion) | Concentration | Exon 51 Skipping Efficiency (%) | Source |

|---|---|---|---|

| KM571 (del 52) | 10 µM | ~40% | [14] |

| 6594 (del 48-50) | 10 µM | ~35% |[14] |

Experimental Protocols and Methodologies

A comprehensive analysis of an antisense oligonucleotide like this compound involves a multi-step process, from initial design and synthesis to in vivo validation.

Caption: A generalized workflow for the development and testing of antisense oligonucleotides.

Oligonucleotide Sequencing and Structural Confirmation

The identity and purity of synthesized this compound are fundamental quality attributes. Mass spectrometry is a primary and highly reliable technique for confirming the sequence of therapeutic oligonucleotides.[15]

-

Methodology: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used. These methods can verify the exact mass of the full-length oligonucleotide and, through fragmentation analysis, confirm the nucleotide sequence, ensuring that the correct product was synthesized.[15]

In Vitro Exon Skipping Assessment

The primary mechanism of action is quantified by measuring the degree of exon 51 skipping in patient-derived cells.

-

Methodology:

-

Cell Culture: Myoblasts from DMD patients with relevant mutations are cultured and differentiated into myotubes.

-

Transfection: this compound is introduced into the myotubes using a transfection agent.

-

RNA Analysis: After a set incubation period, total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank exon 51. The resulting PCR products are analyzed via gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of transcripts with and without exon 51.[14]

-

Dystrophin Protein Restoration Analysis

Confirming that exon skipping leads to protein production is a critical validation step.

-

Methodology:

-

Immunofluorescence: Muscle biopsies or treated cell cultures are sectioned and stained with an antibody specific to the dystrophin protein. Fluorescence microscopy is used to visualize the presence and localization of dystrophin at the muscle cell membrane (sarcolemma).[4]

-

Western Blotting: Total protein is extracted from treated cells or tissues. The proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with a dystrophin-specific antibody. This technique allows for the quantification of the restored, truncated dystrophin protein.[4]

-

Structural Analysis of the AON-RNA Duplex

While specific data for this compound is lacking, the structural analysis of such duplexes generally employs biophysical techniques.

-

Methodology (General):

-

Circular Dichroism (CD) Spectroscopy: This technique is used to study the overall helical structure of the duplex in solution. The CD spectrum can differentiate between A-form, B-form, and other types of helices, providing insight into the conformational effects of the 2'-OMe modifications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information, including details on base pairing, sugar pucker conformation, and backbone torsion angles, for oligonucleotides in solution.

-

Molecular Dynamics (MD) Simulations: Computational simulations are used to model the dynamic behavior of the AON-RNA duplex, predicting its stability, conformational flexibility, and interaction with solvent molecules.[7][16]

-

Mechanism of Action: Steric Blockage of the Spliceosome

This compound's therapeutic effect is achieved by physically interfering with the splicing process.

Caption: Pathway of this compound's action from gene transcription to protein production.

Conclusion

This compound is a chemically modified antisense oligonucleotide that effectively induces exon 51 skipping in dystrophin pre-mRNA through a steric blocking mechanism. Its structure, featuring a 2'-O-methylated sugar and a phosphorothioate backbone, is optimized for stability and high-affinity binding to its RNA target. While its clinical development was halted, the structural and mechanistic principles underlying this compound's design have been foundational in the field of antisense therapeutics for genetic disorders. The methodologies described herein represent the standard for the characterization and validation of this important class of drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]

- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Therapeutic RNA Manipulation for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The notorious R.N.A. in the spotlight - drug or target for the treatment of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Structural insight into antisense gapmer-RNA oligomer duplexes through molecular dynamics simulations - figshare - Figshare [figshare.com]

- 8. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG DRUG: this compound [genome.jp]

- 10. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. researchgate.net [researchgate.net]

In Vivo Biodistribution of 2'-O-Methyl Phosphorothioate (2'OMePS) Oligonucleotides in mdx Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotides (ASOs) in the mdx mouse model of Duchenne muscular dystrophy (DMD). Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] 2'OMePS ASOs are a class of therapeutic molecules designed to induce exon skipping in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these oligonucleotides is crucial for the development of effective therapies for DMD.

Executive Summary

Systemic administration of 2'OMePS oligonucleotides in mdx mice leads to broad distribution in various tissues, with the highest concentrations typically found in the kidney and liver.[5][6] However, significant and persistent levels are also achieved in target muscle tissues, including skeletal muscles and the heart.[5][7] Studies have shown that the dystrophic muscle of mdx mice tends to accumulate higher levels of these oligonucleotides compared to healthy muscle.[5][6] The route of administration significantly influences the plasma concentration and tissue distribution profile. While intravenous administration leads to higher peak plasma levels, subcutaneous and intraperitoneal routes also provide excellent bioavailability and sustained tissue accumulation.[5] The half-life of 2'OMePS oligonucleotides varies between tissues, with a notably longer half-life observed in cardiac muscle compared to skeletal muscles, liver, and kidney.[7][8][9] This guide will delve into the quantitative biodistribution data, detailed experimental methodologies, and the underlying mechanism of action.

Quantitative Biodistribution Data